molecular formula C30H34N2O5S B11451862 Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate

Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate

Cat. No.: B11451862
M. Wt: 534.7 g/mol
InChI Key: IWRJTQQEYLPCLC-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including pharmaceuticals, fragrances, and industrial chemicals .

Preparation Methods

The synthesis of Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate involves multiple steps. The general synthetic route includes the reaction of carboxylic acids with alcohols in the presence of an acid catalyst to form esters . Industrial production methods may involve the use of acid chlorides or acid anhydrides reacting with alcohols .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-({2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active components that interact with biological molecules .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C30H34N2O5S

Molecular Weight

534.7 g/mol

IUPAC Name

methyl 4-[[2-[(2-ethyl-6-methylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H34N2O5S/c1-6-20-9-7-8-19(2)28(20)31-30(38)32-15-14-22-16-26(34-3)27(35-4)17-24(22)25(32)18-37-23-12-10-21(11-13-23)29(33)36-5/h7-13,16-17,25H,6,14-15,18H2,1-5H3,(H,31,38)

InChI Key

IWRJTQQEYLPCLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)C

Origin of Product

United States

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